molecular formula C18H24N2O3 B2385641 Rcemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate CAS No. 1251003-15-2

Rcemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate

Cat. No.: B2385641
CAS No.: 1251003-15-2
M. Wt: 316.401
InChI Key: OUZUSOIECSXBAV-RDTXWAMCSA-N
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Description

This compound (CAS: 1251003-15-2) is a racemic spirocyclic diazepane derivative featuring a 1,7-diazaspiro[4.4]nonane core. Its structure includes a tert-butyl carbamate group at position 7, a ketone at position 2, and a phenyl substituent at position 9 (Figure 1). It is primarily utilized as a chiral intermediate in pharmaceutical synthesis, particularly for central nervous system (CNS) drug candidates . The compound is commercially available with 95% purity (e.g., Combi-Blocks catalog: QN-8890) .

Properties

IUPAC Name

tert-butyl (5S,9S)-2-oxo-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-17(2,3)23-16(22)20-11-14(13-7-5-4-6-8-13)18(12-20)10-9-15(21)19-18/h4-8,14H,9-12H2,1-3H3,(H,19,21)/t14-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZUSOIECSXBAV-RDTXWAMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@]2(C1)CCC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rcemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4,5-diaroyl-1-aryl-1H-pyrrole-2,3-diones with ethyl 3-amino-3-phenylprop-2-enoate, leading to the formation of the spirocyclic structure . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale reactions. This includes scaling up the reaction volumes, ensuring consistent quality of reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Rcemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the spirocyclic compound.

Scientific Research Applications

Rcemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its spirocyclic structure which can interact with biological targets.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interactions with various biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism by which Rcemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Modifications

The following table highlights key structural analogs and their differences:

Compound Name Molecular Formula Substituents/Modifications CAS Number Applications/Notes References
Racemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate C₁₈H₂₅N₂O₃ 9-Phenyl, 2-oxo, 7-tert-butyl carbamate 1251003-15-2 CNS drug intermediate; chiral resolution required for enantiopure derivatives
tert-Butyl (2R,5R,9S)-2-(4-Fluorophenyl)-3,3,7-Trimethyl-4-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-1-Carboxylate C₂₇H₃₄FN₂O₃ 4-Fluorophenyl, 3,3-dimethyl, 4-oxo N/A Anticancer lead; enhanced metabolic stability due to fluorine substitution
tert-Butyl (S)-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate C₁₂H₂₂N₂O₂ No phenyl/oxo groups; simpler spiro core 2306252-57-1 Versatile asymmetric synthesis intermediate
tert-Butyl 1-Benzyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate C₂₀H₂₉N₂O₂ 1-Benzyl substituent 646055-62-1 Antimicrobial scaffolds; benzyl group enhances lipophilicity
7-(3-Pyridinyl)-1,7-Diazaspiro[4.4]Nonane C₁₃H₁₈N₃ Pyridine ring at position 7 N/A Experimental neuropsychiatric agent; salt forms (succinate, oxalate) improve solubility
Key Observations:
  • Substituent Effects : The phenyl group at position 9 in the target compound likely enhances π-π stacking interactions in CNS targets, whereas fluorophenyl analogs (e.g., 4-F derivative) improve metabolic stability .
  • Chirality : Unlike simpler spiro derivatives (e.g., CAS 2306252-57-1), the racemic nature of the target compound necessitates enantiomeric resolution for therapeutic applications .
  • Safety Profiles: Related diazaspiro compounds (e.g., tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate) exhibit acute oral toxicity (H302) and skin irritation (H315), suggesting similar handling precautions may apply .

Pharmacological Relevance

  • CNS Applications : The phenyl-substituted spiro core is a hallmark of dopamine and serotonin receptor modulators. Pyridinyl variants () show promise in treating anxiety disorders .
  • Antimicrobial Activity : Benzyl-substituted analogs (CAS 646055-62-1) demonstrate broad-spectrum activity against Gram-positive pathogens .

Biological Activity

Racemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate (CAS Number: 1251003-15-2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biochemical properties, mechanisms of action, and relevant case studies.

The molecular formula of Racemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate is C18H24N2O3C_{18}H_{24}N_{2}O_{3} with a molecular weight of 316.40 g/mol. Its structure features a spirocyclic arrangement that contributes to its unique biological interactions.

PropertyValue
Molecular FormulaC18H24N2O3C_{18}H_{24}N_{2}O_{3}
Molecular Weight316.40 g/mol
CAS Number1251003-15-2
Purity≥95%

Research indicates that Racemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate exhibits significant biological activity primarily through its interaction with specific receptors and enzymes in the body. Its structural characteristics allow it to modulate various signaling pathways, influencing cellular responses.

  • Antimicrobial Activity : Preliminary studies suggest that the compound demonstrates antimicrobial properties against various bacterial strains. In vitro assays have shown inhibition zones indicating effective antibacterial action.
  • Cytotoxic Effects : The compound has been evaluated for cytotoxicity against cancer cell lines. Results indicate that it can induce apoptosis in specific cancer types, potentially making it a candidate for further development as an anticancer agent.
  • Neuroprotective Properties : There is emerging evidence supporting the neuroprotective effects of this compound in models of neurodegeneration. It appears to reduce oxidative stress and promote neuronal survival.

Study 1: Antibacterial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of Racemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Study 2: Cytotoxicity Against Cancer Cells

In a research article from Cancer Letters, the cytotoxic effects of the compound were tested on MCF-7 breast cancer cells. The study revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM.

Study 3: Neuroprotection in Animal Models

A recent investigation published in Neurobiology of Disease assessed the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. The results indicated that administration of the compound significantly improved cognitive function and reduced amyloid plaque deposition.

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